molecular formula C17H13ClN2O2S B5609310 N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide

N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B5609310
M. Wt: 344.8 g/mol
InChI Key: GMKXAECWEHSRLC-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a benzo[b]thiophene core, a privileged structure in the development of pharmacologically active molecules, which is further functionalized with a 3-chloro group and a carboxamide linker to an acetamidophenyl ring system . The integration of the thiophene moiety is particularly significant, as this class of heterocyclic compounds is known to exhibit a wide spectrum of therapeutic properties, including potential applications as kinase inhibitors and in anticancer research . Specifically, structurally related compounds containing thiophene-carboxamide groups have been identified as potent and selective inhibitors of Sirtuin 2 (Sirt2), a NAD+-dependent deacetylase enzyme . Inhibition of Sirt2 is a promising strategy in the research of various cancers and neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, due to its role in cellular processes like cell cycle regulation and cytoskeletal organization . The molecular architecture of this reagent suggests it may serve as a valuable chemical probe or a key intermediate for researchers exploring the structure-activity relationships (SAR) of Sirt2 inhibitors, particularly within the "SirReal" family of inhibitors, or in the broader investigation of bioactive thiophene derivatives . This product is intended for research purposes by qualified laboratory personnel and is strictly marked For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-10(21)19-11-6-8-12(9-7-11)20-17(22)16-15(18)13-4-2-3-5-14(13)23-16/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKXAECWEHSRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Scientific Research Applications

Medicinal Chemistry

N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide has been evaluated for its potential as an antimicrobial and anticancer agent. Preliminary studies suggest that derivatives of this compound exhibit activity against various pathogens and cancer cell lines.

Case Study Example :
A study investigated the antimicrobial properties of related benzothiophene compounds against Mycobacterium tuberculosis (Mtb). Compounds were screened for Minimum Inhibitory Concentration (MIC), revealing promising results that warrant further exploration of this compound in this context .

Compound CodeStructureMIC (μg/mL) Mtb H37Rv
5aPhenyl32
5b2-Fluorophenyl16

Materials Science

The compound can be utilized in developing new materials, particularly polymers with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material characteristics.

Synthesis Method :
A one-pot synthesis approach has been developed for related compounds, which may also be applicable to this compound, optimizing yield and efficiency in material production .

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a STING agonist, the compound binds to the STING protein, triggering the IRF and NF-κB pathways. This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses . Additionally, its ability to modulate amyloid beta aggregation involves interactions with the amyloid beta peptide, affecting its aggregation kinetics and fibrillogenesis .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Notable Features
Target Compound C₁₇H₁₃ClN₂O₂S 344.82 3-Cl, 4-acetamidophenyl Benzo[b]thiophene core with Cl and polar acetamide group; planar aromatic system
Compound 42 C₂₁H₁₈ClFN₃OS 442.90 4-cyano-3-fluorophenyl, piperidin-4-ylmethyl Extended aromatic substitution; piperidine enhances solubility and bioavailability
Compound 47 C₂₁H₂₀ClN₃O₂S 409.91 4-methylphenyl, piperidin-4-ylmethyl Methyl group increases hydrophobicity; potential for improved membrane penetration
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 248.26 2-nitrophenyl Nitro group induces strong electron-withdrawing effects; planar conformation
N-(4-(3-((3-Chloro-4-fluorophenyl)amino)... C₁₇H₁₃ClFN₃O₂S₂ 409.90 Thiazol-2-yl, 3-chloro-4-fluorophenyl Thiazole ring introduces heterocyclic diversity; halogenated aryl enhances binding

Key Observations:

Substituent Effects: The target compound’s 4-acetamidophenyl group provides hydrogen-bonding capacity via the acetamide moiety, contrasting with the nitro group in ’s compound, which favors electron-deficient aromatic interactions. Halogenation: The 3-Cl substituent in the target compound enhances electrophilicity compared to non-halogenated analogs (e.g., Compound 47’s 4-methylphenyl group) . Heterocyclic Additions: Compounds like incorporate thiazole rings, which may improve metabolic stability compared to the simpler benzo[b]thiophene core .

Molecular Geometry :

  • In , the dihedral angle between the thiophene and benzene rings is 13.53°–16.07° , similar to the target compound’s likely planar conformation due to conjugation between the acetamidophenyl and benzo[b]thiophene groups .

Key Findings:

  • Piperidine Derivatives: Compounds like 42–47 exhibit potent anticancer activity due to their piperidine moieties, which enhance cellular uptake and target affinity.
  • DNA Interactions : Thiazole-containing analogs (e.g., ) are hypothesized to intercalate DNA, whereas the target compound’s acetamidophenyl group may favor protein-binding via hydrogen bonds .

Key Insights:

  • MS/NMR Trends : The acetamidophenyl group in the target compound likely produces distinct ¹H NMR signals near δ 2.1 (acetamide CH₃) and δ 10.1 (NH), differentiating it from nitro- or piperidine-substituted analogs .

Biological Activity

N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed exploration of its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a benzothiophene moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including condensation and cyclization techniques. For instance, it can be synthesized from 3-chlorobenzo[b]thiophene-2-carboxylic acid derivatives through acylation reactions with amines .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the benzothiophene scaffold. For example, research focusing on similar derivatives has demonstrated significant activity against breast cancer cell lines (MCF-7). In one study, compounds with structural similarities exhibited IC50 values ranging from 10.32 µM to 18.02 µM, indicating promising efficacy compared to standard treatments like tamoxifen .

The mechanism of action for these compounds often involves the modulation of estrogen receptors or interference with cancer cell proliferation pathways. Specifically, this compound may act by inhibiting key enzymes involved in tumor growth or by inducing apoptosis in malignant cells.

Other Biological Activities

Beyond anticancer effects, benzothiophene derivatives have shown a range of biological activities:

  • Antimicrobial : Some studies suggest that benzothiophene derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory : Compounds in this class have been investigated for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .
  • Antioxidant : The ability to scavenge free radicals has also been noted, indicating potential applications in oxidative stress-related conditions .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several benzothiophene derivatives and evaluated their anticancer activity against MCF-7 cells. The most effective compounds were found to have IC50 values significantly lower than those of established therapies like tamoxifen, suggesting their potential as lead compounds for further development .
  • Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds might inhibit specific signaling pathways involved in cell cycle regulation and apoptosis. For instance, they may modulate the expression of genes related to apoptosis and cell proliferation .
  • Comparative Studies : Comparative analysis with other known anticancer agents showed that the benzothiophene derivatives could overcome some resistance mechanisms associated with traditional therapies, highlighting their potential as novel therapeutic agents .

Data Tables

Property Value
Molecular FormulaC17H16ClN3O2S
Molecular Weight353.84 g/mol
SolubilitySoluble in DMSO
IC50 (against MCF-7)10.32 µM (compound 3a)
Mechanism of ActionEstrogen receptor modulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide, and how can its purity be verified?

  • Methodology :

  • Synthesis : React 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 4-acetamidoaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux. Use triethylamine as a base to neutralize HCl byproducts .
  • Purification : Employ column chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization from acetone/water mixtures to isolate the product .
  • Characterization : Confirm structure via FT-IR (amide C=O stretch at ~1700 cm⁻¹, thiophene C-Cl at ~750 cm⁻¹) and ¹H NMR (amide NH at δ ~10 ppm, aromatic protons in the 7–8 ppm range). Use HRMS for molecular weight validation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Assign aromatic protons and carbons using coupling patterns (e.g., meta/para substitution on the phenyl ring) and DEPT-135 for quaternary carbon identification. Compare with analogs like N-(4-dimethylaminophenyl)benzo[b]thiophene carboxamide .
  • X-ray crystallography : If single crystals are obtained, use SHELX software for structure refinement. Analyze dihedral angles between the thiophene and phenyl rings to assess planarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology :

  • Solvent screening : Test solvents like THF, DMF, or dichloromethane to balance reactivity and solubility. Polar aprotic solvents often enhance acylation rates .
  • Catalysis : Evaluate Lewis acids (e.g., ZnCl₂) or coupling agents (DCC/DMAP) to accelerate amide bond formation. Monitor progress via TLC or in situ IR .
  • Temperature control : Optimize reflux duration (typically 1–4 hours) to minimize side reactions like hydrolysis of the carbonyl chloride intermediate .

Q. How should researchers address contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?

  • Methodology :

  • Dynamic effects : Assess rotational barriers in the amide bond using variable-temperature NMR. Restricted rotation can cause signal splitting .
  • Impurity analysis : Perform LC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products). Use preparative HPLC for isolation and re-characterization .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to identify misassignments .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., HDAC8 or viral polymerases). Set grid boxes around active sites and apply Lamarckian genetic algorithms for pose optimization .
  • ADMET prediction : Employ tools like SwissADME to estimate solubility, permeability, and metabolic stability. Pay attention to aldehyde oxidase (AO) susceptibility, common in thiophene derivatives .

Q. How can the metabolic stability of this compound be experimentally evaluated in vitro?

  • Methodology :

  • Microsomal assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • Enzyme inhibition : Test against CYP450 isoforms (e.g., CYP3A4) using fluorescent probes. Correlate results with docking studies to identify metabolic hotspots .

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